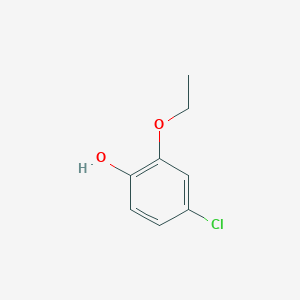
3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one
Übersicht
Beschreibung
3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one, also known as DMAT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAT is a thiazole-based compound that has been synthesized using different methods.
Wirkmechanismus
3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This compound has been shown to inhibit the activity of various protein kinases, including JAK2, FLT3, and CK2. This compound has also been shown to inhibit the activity of Aurora kinases, which play a crucial role in the regulation of cell division. The inhibition of protein kinases by this compound leads to the inhibition of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. In addition, this compound has been shown to have neuroprotective effects by inhibiting the activity of GSK-3β, a protein kinase that plays a crucial role in the regulation of neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one has several advantages for lab experiments. This compound is a small molecule that can be easily synthesized and purified. This compound is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can limit its use in some experiments. In addition, this compound has low selectivity for protein kinases, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one. One future direction is the development of more selective inhibitors of protein kinases. Another future direction is the study of the role of this compound in the regulation of other cellular processes, such as autophagy and mitophagy. In addition, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo is an important future direction for the development of this compound as a therapeutic agent. Finally, the study of the potential applications of this compound in other fields, such as material science and catalysis, is an exciting future direction for the study of this compound.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In addition, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-10(2)5-3-7(11)8-9-4-6-12-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSQWEHWKBBIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040266.png)
![3-[(R)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040267.png)





![Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3040278.png)




